Home > Products > Bioactive Reagents P451 > H-Tyr-Ile-Gly-Ser-Arg-NH2
H-Tyr-Ile-Gly-Ser-Arg-NH2 - 110590-65-3

H-Tyr-Ile-Gly-Ser-Arg-NH2

Catalog Number: EVT-1169853
CAS Number: 110590-65-3
Molecular Formula: C26H43N9O7
Molecular Weight: 593.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The peptide H-Tyr-Ile-Gly-Ser-Arg-NH2, while not directly studied in the provided papers, is related to the peptides that have been investigated for their biological activities. The papers provided offer insights into the opioid activities of similar tetrapeptides1, the synthesis of a decapeptide related to corticotropin and α-melanotropin2, and the intrinsic contributions of amino acids like tyrosine (Tyr), serine (Ser), glycine (Gly), and arginine (Arg) to the affinity and specificity of antibodies3. These studies can help us infer the potential mechanism of action and applications of H-Tyr-Ile-Gly-Ser-Arg-NH2 in various fields.

Synthesis Analysis
  • Solid-phase peptide synthesis (SPPS): This widely used method involves stepwise addition of protected amino acids to a solid support. [, , ] Researchers have explored different variations of SPPS for H-Tyr-Ile-Gly-Ser-Arg-NH2 synthesis, including:
    • Traditional SPPS using Fmoc or Boc protecting groups. []
    • Aqueous microwave-assisted SPPS without hydroxy side chain protection. [] This greener approach offers benefits in terms of reduced chemical waste and simplified synthetic procedures.
  • Liquid-phase peptide synthesis: This classical approach involves coupling of amino acids in solution. [] While less commonly used compared to SPPS, it might be suitable for specific applications or smaller scale synthesis.
  • Combination of solid-phase and solution-phase methods: This approach leverages the advantages of both methods. [, ] For instance, a protected peptide fragment can be synthesized on solid support, cleaved, and then further modified in solution to incorporate specific functionalities or modifications.
Molecular Structure Analysis
  • Nuclear magnetic resonance (NMR) spectroscopy: This technique provides information about the structure, dynamics, and interactions of molecules in solution. []
Chemical Reactions Analysis
  • Conjugation: The peptide can be conjugated to other molecules, such as polymers (e.g., chitosan [, ]), through its amino or carboxyl groups. [] This conjugation strategy has been explored to improve its stability, bioavailability, and target specificity for various applications.
Mechanism of Action

The first paper discusses the antinociceptive effects of tetrapeptides with D-Arg substitution and their high opioid receptor affinity1. Although the peptide is not directly studied, it is reasonable to hypothesize that H-Tyr-Ile-Gly-Ser-Arg-NH2 could interact with opioid receptors due to the presence of Tyr, which is known to be critical in opioid peptides. The inhibitory effects on enkephalin-degrading enzymes reported in the paper suggest that peptides with such sequences could have enhanced stability and prolonged activity1. The third paper provides additional context by discussing the roles of Tyr, Ser, Gly, and Arg in antibody affinity and specificity, indicating that these amino acids can contribute significantly to molecular recognition, which could be relevant for the peptide's interaction with biological targets3.

Applications in Various Fields

The second paper, while not directly related to the peptide , discusses the synthesis of a decapeptide that is part of corticotropin and α-melanotropin molecules2. This suggests that peptides containing Tyr, Ser, and Arg could be synthesized for applications in hormone research or as potential therapeutic agents. The findings from the third paper imply that the amino acids in H-Tyr-Ile-Gly-Ser-Arg-NH2 could be used to design synthetic antibodies with high specificity and affinity, potentially useful in therapeutic and diagnostic applications3. Moreover, the opioid-like activities discussed in the first paper suggest potential applications in pain management, provided that H-Tyr-Ile-Gly-Ser-Arg-NH2 exhibits similar properties1.

(CH3CO-Tyr-Ile-Gly-Ser-Arg-Gly)16-Lys8-Lys4-Lys2-Lys-Gly

    Compound Description: This compound, designated as Ac-Y16, is a multimeric form of the H-Tyr-Ile-Gly-Ser-Arg-NH2 peptide. It is synthesized using the multimeric antigen peptide system, resulting in 16 copies of the peptide sequence (CH3CO-Tyr-Ile-Gly-Ser-Arg-Gly) assembled on a branched lysine core []. Ac-Y16 has been shown to be a more potent inhibitor of tumor growth and metastasis than the monomeric H-Tyr-Ile-Gly-Ser-Arg-NH2 peptide [].

    Relevance: This compound is a multimeric form of the target compound, H-Tyr-Ile-Gly-Ser-Arg-NH2, with 16 copies of the peptide sequence attached to a lysine core. It highlights the impact of multimerization on the biological activity of the peptide [].

(Ac-YIGSRG)8K4K2KG

    Compound Description: This compound, designated as Ac-Y8, represents another multimeric form of the H-Tyr-Ile-Gly-Ser-Arg-NH2 peptide. Like Ac-Y16, it is constructed using the multimeric antigen peptide system, but Ac-Y8 incorporates 8 copies of the peptide sequence (Ac-YIGSRG) on a branched lysine core []. This multimeric form also exhibits enhanced activity compared to the monomeric peptide in inhibiting tumor growth and metastasis, although it is less potent than Ac-Y16 [].

    Relevance: This compound, similar to Ac-Y16, is a multimeric variation of H-Tyr-Ile-Gly-Ser-Arg-NH2. This compound further underscores the influence of varying degrees of multimerization on the biological activity of the base peptide sequence [].

(Ac-YIGSRG)4K2KG

    Compound Description: Designated as Ac-Y4, this compound is a smaller multimeric form of H-Tyr-Ile-Gly-Ser-Arg-NH2, containing four copies of the peptide sequence (Ac-YIGSRG) attached to a branched lysine core []. Although it demonstrates enhanced inhibitory effects on tumor growth and metastasis compared to the monomeric peptide, its potency is lower than both Ac-Y16 and Ac-Y8 [].

    Relevance: This compound, alongside Ac-Y16 and Ac-Y8, represents a series of multimeric forms of H-Tyr-Ile-Gly-Ser-Arg-NH2. The varying potencies observed in these multimeric forms highlight the structure-activity relationship influenced by the degree of multimerization [].

Ac-(YIGSRG)4-NH2

    Compound Description: This compound, referred to as Ac-Y4L, is a tetrameric form of the H-Tyr-Ile-Gly-Ser-Arg-NH2 peptide but without the branched lysine core found in Ac-Y16, Ac-Y8, and Ac-Y4. It consists of four linearly linked copies of the peptide sequence (Ac-YIGSRG) []. Ac-Y4L shows greater inhibitory activity against tumor growth and metastasis compared to the monomeric peptide, but its effectiveness is less pronounced than the multimeric forms incorporating the lysine core [].

    Relevance: This compound, while still a multimeric form of H-Tyr-Ile-Gly-Ser-Arg-NH2, lacks the branched lysine core present in other related compounds. Its structure sheds light on the significance of the branched lysine core in enhancing the biological activity of the multimeric forms [].

Ac-Tyr-Ile-Gly-Ser-Arg-βAla–chitosan

    Compound Description: This compound is a conjugate of the H-Tyr-Ile-Gly-Ser-Arg-NH2 peptide and chitosan, where the peptide is linked to chitosan through a β-alanine (βAla) spacer []. This conjugate demonstrates a higher inhibitory activity against experimental lung metastasis of B16BL6 melanoma cells in mice compared to the unmodified H-Tyr-Ile-Gly-Ser-Arg-NH2 peptide [].

    Relevance: This conjugate represents a targeted modification of H-Tyr-Ile-Gly-Ser-Arg-NH2 by conjugation with chitosan, aiming to improve its delivery or stability while retaining its antimetastatic properties [].

H-Tyr-Ile-Gly-Ser-Arg-βAla-OH

    Compound Description: This compound serves as the peptide component used in the synthesis of the Ac-Tyr-Ile-Gly-Ser-Arg-βAla–chitosan conjugate []. It is a modified form of H-Tyr-Ile-Gly-Ser-Arg-NH2, containing an additional β-alanine (βAla) residue at the C-terminus to facilitate conjugation with chitosan.

    Relevance: This compound acts as a modified precursor to generating the chitosan conjugate of H-Tyr-Ile-Gly-Ser-Arg-NH2. The addition of the β-alanine spacer is crucial for the regioselective conjugation to chitosan, demonstrating a strategy for modifying the parent peptide for enhanced therapeutic potential [].

Properties

CAS Number

110590-65-3

Product Name

H-Tyr-Ile-Gly-Ser-Arg-NH2

IUPAC Name

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide

Molecular Formula

C26H43N9O7

Molecular Weight

593.7 g/mol

InChI

InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1

InChI Key

HVZPPZGCZLLMBC-LJZWMIMPSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N

Synonyms

Tyr-Ile-Gly-Ser-Arg-NH2
tyrosyl-isoleucyl-glycyl-seryl-argininamide
YIGSR-NH2

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.